Cas no 2580101-83-1 (rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate)

Technical Introduction: rac-Methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate is a fluorinated cyclopentane derivative featuring a sulfamoylmethyl group and a carboxylate ester functionality. This compound is of interest in medicinal chemistry and drug development due to its unique structural motifs, which may confer enhanced metabolic stability and target binding affinity. The presence of the fluorine atom can influence lipophilicity and bioavailability, while the sulfamoyl group offers potential for hydrogen bonding interactions. The ester moiety provides versatility for further synthetic modifications. This molecule is suitable for research applications, particularly in the exploration of enzyme inhibitors or bioactive probes, owing to its balanced physicochemical properties and functional group diversity.
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate structure
2580101-83-1 structure
Product Name:rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate
CAS No:2580101-83-1
MF:C8H14FNO4S
MW:239.264464855194
CID:5658222
PubChem ID:165886498
Update Time:2025-08-03

rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate
    • 2580101-83-1
    • EN300-27734012
    • Inchi: 1S/C8H14FNO4S/c1-14-7(11)6-2-3-8(9,4-6)5-15(10,12)13/h6H,2-5H2,1H3,(H2,10,12,13)/t6-,8-/m1/s1
    • InChI Key: XDTXMLNSZMRYJA-HTRCEHHLSA-N
    • SMILES: S(C[C@]1(CC[C@@H](C(=O)OC)C1)F)(N)(=O)=O

Computed Properties

  • Exact Mass: 239.06275726g/mol
  • Monoisotopic Mass: 239.06275726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 94.8Ų

rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate Pricemore >>

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Additional information on rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate

Rac-Methyl (1R,3R)-3-Fluoro-3-(Sulfamoylmethyl)Cyclopentane-1-Carboxylate: A Comprehensive Overview

The compound rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate, with CAS No. 2580101-83-1, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule's structure incorporates a cyclopentane ring with specific stereochemistry, making it a valuable subject for both academic and industrial research.

The cyclopentane core of this compound serves as a rigid framework, which is crucial for its stability and bioavailability. The fluoro substituent at the 3-position introduces electronic effects that can influence the molecule's reactivity and pharmacokinetic properties. Additionally, the sulfamoylmethyl group attached to the same carbon introduces hydrogen bonding capabilities, enhancing the compound's solubility and interaction with biological targets.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacological effects while minimizing adverse reactions. The rac designation in the compound's name indicates that it exists as a racemic mixture, comprising equal amounts of the (1R,3R) and (1S,3S) enantiomers. This stereochemical balance is critical for understanding the compound's behavior in chiral environments, such as biological systems.

One of the most promising applications of rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate lies in its potential as a lead compound for developing novel therapeutics. Researchers have explored its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have shown that the compound exhibits selective inhibition of certain kinases, making it a candidate for anti-cancer drug development.

Moreover, advancements in synthetic chemistry have enabled more efficient routes to this compound. Traditional methods often involved multi-step reactions with low yields, but recent innovations have introduced streamlined procedures that enhance scalability and cost-effectiveness. These improvements are essential for transitioning laboratory findings into industrial production.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional structure, which is pivotal for predicting its interactions with biological molecules. Such insights are invaluable for optimizing the compound's bioavailability and minimizing off-target effects.

In conclusion, rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate represents a compelling molecule with diverse applications in the chemical sciences. Its unique structure, stereochemical properties, and potential therapeutic applications underscore its importance in contemporary research. As scientific advancements continue to unfold, this compound is likely to play an increasingly significant role in both academic and industrial settings.

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